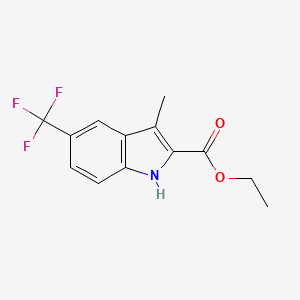
Methyl 5-(4-chloro-2-fluorophenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-chloro-2-fluorophenyl)nicotinate: is a chemical compound with the molecular formula C13H9ClFNO2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the nicotinic acid ring is replaced by a 4-chloro-2-fluorophenyl group, and the carboxylic acid group is esterified with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate typically involves the esterification of 5-(4-chloro-2-fluorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: 5-(4-chloro-2-fluorophenyl)nicotinic acid.
Reduction: 5-(4-chloro-2-fluorophenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .
Medicine: Its derivatives may exhibit biological activities that are useful in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-chloro-2-fluorophenyl)nicotinate involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at nicotinic acid receptors, leading to various physiological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
- Methyl 2-chloro-5-(4-fluorophenyl)nicotinate
- Methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
- Methyl nicotinate
Comparison: Methyl 5-(4-chloro-2-fluorophenyl)nicotinate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to Methyl nicotinate, which is primarily used as a rubefacient, this compound has broader applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
1346691-87-9 |
|---|---|
Fórmula molecular |
C13H9ClFNO2 |
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
methyl 5-(4-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-4-8(6-16-7-9)11-3-2-10(14)5-12(11)15/h2-7H,1H3 |
Clave InChI |
JSUOKUQTJXKXOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)C2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)



![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)


